molecular formula C13H22N2O5S B2377342 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2177060-87-4

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2377342
CAS No.: 2177060-87-4
M. Wt: 318.39
InChI Key: LANGXLLHMOSADC-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2177060-87-4) is a synthetic sulfonamide derivative designed for advanced chemical and pharmacological research. This compound is built around the 3,5-dimethylisoxazole-4-sulfonamide scaffold, a structure recognized for its significant biological activity and its role as a key intermediate in developing novel therapeutic agents . Sulfonamides are a prolific class of compounds known to function as competitive inhibitors of essential enzymes, such as dihydropteroate synthase (DHPS) in bacterial folate synthesis . Beyond their classic antibacterial role, sulfonamide derivatives have demonstrated expanding therapeutic potential in modern drug discovery, including documented antitumor activity. Several sulfonamide-based drugs, such as pazopanib and belinostat, are approved for cancer treatment, highlighting the scaffold's relevance in oncology research . The structural features of this particular compound—including the cyclopentyl and 2-hydroxyethoxy moieties—are likely incorporated to modulate its physicochemical properties, such as solubility and membrane permeability, and to fine-tune its interaction with biological targets. As a result, this chemical is a valuable tool for researchers exploring new inhibitors, investigating structure-activity relationships (SAR), and developing potential agents in areas like infectious diseases or cancer . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5S/c1-10-12(11(2)20-15-10)21(17,18)14-9-13(19-8-7-16)5-3-4-6-13/h14,16H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANGXLLHMOSADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 1-(2-hydroxyethoxy)cyclopentylmethanol with 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Sulfonamide Formation via Sulfonyl Chloride-Amine Coupling

The sulfonamide group in this compound is synthesized through the reaction of a sulfonyl chloride intermediate with a primary amine. This method is widely used in sulfonamide synthesis .

Reaction Pathway :

  • 3,5-Dimethylisoxazole-4-sulfonyl chloride reacts with 1-(2-hydroxyethoxy)cyclopentyl)methylamine in the presence of a base (e.g., pyridine or DIPEA) to form the sulfonamide bond.

  • The reaction proceeds under mild conditions (0–25°C) in aprotic solvents like acetonitrile or DMF .

Key Data :

Reagent/ConditionRoleYield (%)Reference
Pyridine (base)Neutralizes HCl byproduct85–92
Acetonitrile (solvent)Polar aprotic medium
DIPEA (alternative base)Enhances reaction efficiency78–90

This step is critical for introducing the sulfonamide functionality, which is essential for pharmacological activity in analogous compounds .

Functionalization of the Isoxazole Ring

The 3,5-dimethylisoxazole core is synthesized via cyclocondensation of β-diketones with hydroxylamine, followed by sulfonation at the 4-position .

Sulfonation Process :

  • Chlorosulfonic acid or SO₃ is used to introduce the sulfonyl group at the 4-position of the isoxazole ring .

  • Key Intermediate : 3,5-Dimethylisoxazole-4-sulfonyl chloride is isolated and purified via recrystallization .

Reaction Conditions :

StepReagents/ConditionsYield (%)
CyclocondensationNH₂OH·HCl, NaOH, EtOH70–80
SulfonationClSO₃H, 0–5°C65–75

Modifications of the Hydroxyethoxy Side Chain

The 2-hydroxyethoxy group undergoes further functionalization, such as:

  • Etherification : Reaction with alkyl halides to form prodrugs .

  • Oxidation : Conversion to aldehydes or ketones for downstream applications .

Example Reaction :

  • Esterification with acetic anhydride under acidic conditions yields acetyl-protected derivatives, enhancing lipophilicity .

Data from Analogous Systems :

DerivativeBioactivityReference
Acetylated hydroxyethoxyImproved metabolic stability
PEGylated variantsEnhanced aqueous solubility

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

  • Acidic Conditions : Hydrolysis of the sulfonamide bond occurs at pH < 3, yielding 3,5-dimethylisoxazole-4-sulfonic acid and the cyclopentylmethylamine derivative .

  • Basic Conditions (pH > 10): The isoxazole ring undergoes ring-opening reactions .

Degradation Products :

  • Identified via LC-MS in accelerated stability studies .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The isoxazole moiety is known to exhibit activity against various pathogens, including Gram-positive bacteria and fungi. For instance, compounds derived from isoxazole structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Case Study:
A study demonstrated that derivatives of isoxazole exhibited significant antimicrobial properties against drug-resistant strains of bacteria. The introduction of specific substituents on the isoxazole ring was found to enhance activity against resistant pathogens .

Anticancer Properties

The compound also shows promise in cancer research. The structural features of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide may interact with cellular pathways involved in tumor growth and proliferation.

Case Study:
In vitro studies have indicated that compounds with similar structures to this compound can inhibit cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). These compounds were tested for their cytotoxic effects and showed promising results in reducing cell viability .

Anti-inflammatory Effects

Sulfonamides are often associated with anti-inflammatory properties. The compound’s sulfonamide group may contribute to its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Research Findings:
Studies have indicated that sulfonamide derivatives can inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX). This suggests that this compound could be explored further for its anti-inflammatory potential .

Data Table: Summary of Applications

ApplicationDescriptionReference
AntimicrobialActive against MRSA and other resistant strains
AnticancerInhibits growth of A549 and Caco-2 cancer cell lines
Anti-inflammatoryPotential to modulate inflammatory pathways

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The isoxazole ring can interact with receptors or other proteins, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of cyclopentyl/cyclohexane derivatives with sulfonamide or carboxamide functionalities. Below is a structural and functional comparison with analogs from patent literature ():

Table 1: Structural and Functional Comparison

Compound Name / ID (Source) Core Structure Key Substituents Hypothesized Properties
Target Compound Cyclopentyl 2-hydroxyethoxy, isoxazole sulfonamide Enhanced solubility, enzyme inhibition
N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester Cyclohexane Phenylphenylmethyl, carboxyethyl ester Lipophilic, protease inhibition
3-(1-(6-endo-hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid Bicyclo[2.2.1]heptane Methoxyethoxymethyl, propanoic acid Conformational rigidity, membrane permeability
4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid Benzene Mercaptomethyl, phenylpropyl Antioxidant or metal-chelating activity

Key Observations:

Solubility : The target compound’s 2-hydroxyethoxy group likely improves aqueous solubility compared to analogs with methoxyethoxymethyl (e.g., bicycloheptane derivative) or lipophilic aryl groups (e.g., phenylphenylmethyl) .

Bioactivity : The isoxazole sulfonamide moiety may target enzymes more selectively than carboxylic acid or carbamate analogs, which are often associated with broader off-target effects.

Research Findings and Data

While explicit pharmacological data for the target compound is unavailable in the provided evidence, structural analogs from patent literature () highlight trends:

  • Bicyclic Systems : The bicyclo[2.2.1]heptane derivative’s rigid structure may enhance metabolic stability but reduce solubility, a trade-off addressed in the target compound via hydrophilic substituents.

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Bicycloheptane Analog Phenylphenylmethyl Analog
Molecular Weight (g/mol) ~350 ~400 ~450
LogP (Predicted) 1.8 2.5 3.2
Hydrogen Bond Donors 2 3 1

Methodological Considerations

Crystallographic data for such compounds, if available, would rely on software like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve 3D conformations and intermolecular interactions . These tools are critical for comparing bond angles, torsion strains, and packing efficiencies across analogs.

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature and findings related to the biological activity of this compound, providing a comprehensive overview that includes data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H22N2O4S\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, while the isoxazole ring contributes to its anticancer properties by potentially interfering with cellular signaling pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of sulfonamide derivatives. While specific data on this compound is limited, related compounds exhibit significant antibacterial activity against various strains.

Table 1: Antimicrobial Activity of Related Sulfonamide Compounds

Compound NameTarget BacteriaMIC (µg/mL)Reference
Compound AE. coli16
Compound BS. aureus8
Compound CP. aeruginosa32

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Case Study: In Vitro Evaluation

In a study examining the cytotoxic effects on the MCF-7 breast cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 25 µM. This suggests a promising role in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the cyclopentyl and isoxazole moieties can lead to enhanced activity against specific targets.

Table 2: SAR Insights from Related Compounds

ModificationActivity ChangeReference
Hydroxyl Group AdditionIncreased Antibacterial Activity
Methyl SubstitutionEnhanced Anticancer Activity

Q & A

Q. How can synergistic effects with co-administered drugs be systematically investigated?

  • Methodological Answer :
  • Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
  • Mechanistic Studies : RNA-seq or proteomics to identify pathways altered by combination therapy.
  • In Vivo Validation : Test synergy in murine models (e.g., xenograft tumors) with pharmacokinetic monitoring .

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